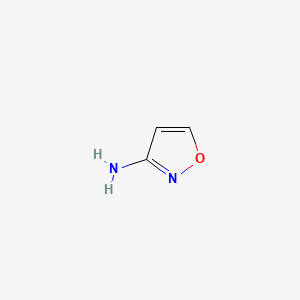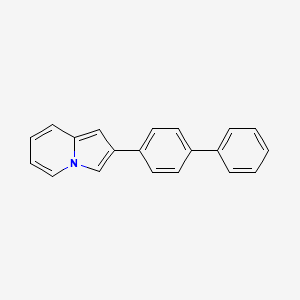
2-(4-Phenylphenyl)indolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Phenylphenyl)indolizine, also known as PPI, is an organic compound with a molecular formula of C21H15N. It is a derivative of indolizine, which is a nitrogen-containing heterocycle .
Synthesis Analysis
Indolizine derivatives have been synthesized using various methods. One of the most recent advances in the synthesis of indolizine and its derivatives involves radical cyclization/cross-coupling . This method has unique advantages such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .Molecular Structure Analysis
Indolizine is composed of two condensed rings: a pyrrole-type five-membered ring and a pyridine-type six-membered ring . The structure of 2-(4-Phenylphenyl)indolizine would include these rings along with the phenylphenyl group attached.Chemical Reactions Analysis
The synthesis of indolizines has been achieved through various chemical reactions. Some of these include classical methodologies such as Scholtz or Chichibabin reactions . More recent strategies involve transition metal-catalyzed reactions and approaches based on oxidative coupling .Aplicaciones Científicas De Investigación
Antiviral Activity : Indolizine derivatives, such as 2-phenyl-indolizine, have shown significant activity against human cytomegalovirus (HCMV) and varicella-zoster virus (Foster et al., 1995).
Estrogen Receptor Agonism : Certain pyrrolo[2,1,5-cd]indolizine derivatives, like NNC 45-0095, exhibit mixed estrogen agonist/antagonist properties and bind with high affinity to the estrogen receptor, suggesting their potential in post-menopausal osteoporosis therapy (Jørgensen et al., 2000).
Anti-tubercular Activity : Indolizine derivatives have demonstrated efficacy against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Their potential as InhA inhibitors makes them promising candidates for tuberculosis therapy (Venugopala et al., 2021).
Anticancer Potential : Indolizine derivatives show significant activity against colorectal cancer cell lines. The presence of hydroxyl groups in the aromatic substituent of these compounds is crucial for their anticancer activity (Boot et al., 2014).
Optoelectronic Applications : 2,5-diaryl-indolizines, prepared through palladium-catalyzed cross-coupling reactions, are potential candidates for use in optoelectronic devices and biomolecular labeling due to their promising photophysical properties (Amaral et al., 2014).
Synthetic Methodologies : Novel synthetic methods have been developed for indolizine derivatives, such as 2-acetyl-3-(phenylamino)indolizine-1-carboxamide, highlighting the versatility of indolizine chemistry (Ziyaadini et al., 2011).
Inhibition of Secretory Phospholipase A2 : Indolizine derivatives have been found to inhibit secretory phospholipase A2 (sPLA2), an enzyme involved in the production of pro-inflammatory mediators, suggesting their potential as anti-inflammatory drugs (Hagishita et al., 1996).
Fluorescence-Based Technologies : The synthesis of indolizino[3,2-c]quinolines through oxidative Pictet-Spengler cyclization and their unique optical properties highlight the potential of indolizine derivatives in fluorescence-based biomedical applications (Park et al., 2015).
Photoluminescence Behavior : 6-Amino-8-cyanobenzo[1, 2-b]indolizines exhibit reversible pH-dependent optical properties, displaying an unusual blue shift in fluorescence emission when protonated. This highlights their potential as photoluminescent materials (Outlaw et al., 2016).
Ratiometric Fluorescent Probes : Indolizine-based fluorophores have been utilized to construct FRET systems for sensitive and selective detection of Cu2+ in biological systems, demonstrating their utility in molecular imaging (Zheng et al., 2017).
Antibacterial Activity : Indolizine derivatives have shown selective antibacterial activity against Mycobacterium tuberculosis and some pathogenic protozoa, suggesting their potential as antimicrobial agents (Gundersen et al., 2007).
Safety And Hazards
Direcciones Futuras
Indolizine and its derivatives have potential biological activities and can be used as organic fluorescent molecules for biological and material applications . This suggests that future research could focus on developing novel approaches for the synthesis of indolizine and its derivatives, including 2-(4-Phenylphenyl)indolizine.
Propiedades
IUPAC Name |
2-(4-phenylphenyl)indolizine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-2-6-16(7-3-1)17-9-11-18(12-10-17)19-14-20-8-4-5-13-21(20)15-19/h1-15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRYZYMUPQKNLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C=CC=CC4=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365446 |
Source


|
| Record name | 2-(4-phenylphenyl)indolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenylphenyl)indolizine | |
CAS RN |
79373-03-8 |
Source


|
| Record name | 2-(4-phenylphenyl)indolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

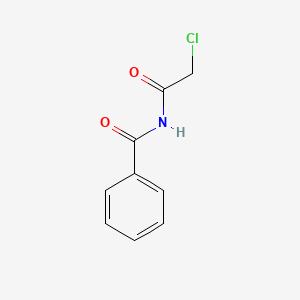

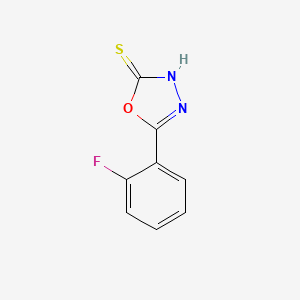
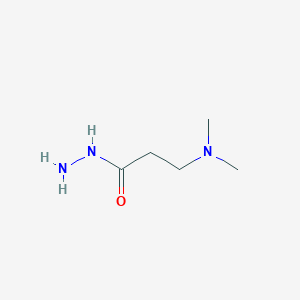
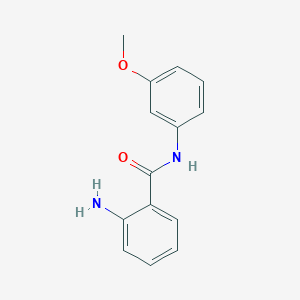


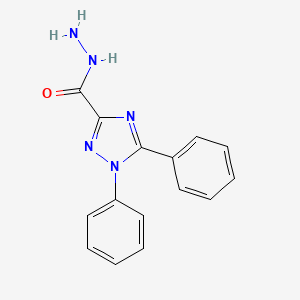



![1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B1271187.png)

